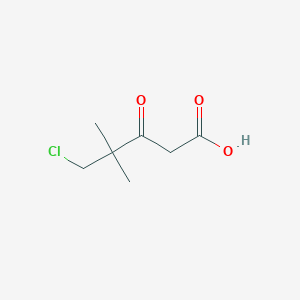
5-Chloro-4,4-dimethyl-3-oxopentanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Chloro-4,4-dimethyl-3-oxopentanoic acid is an organic compound with the molecular formula C7H11ClO3 It is a derivative of pentanoic acid, featuring a chlorine atom at the 5th position and two methyl groups at the 4th position, along with a ketone group at the 3rd position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-4,4-dimethyl-3-oxopentanoic acid can be achieved through several methods. One common approach involves the chlorination of 4,4-dimethyl-3-oxopentanoic acid. This reaction typically uses thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) as chlorinating agents under controlled conditions to introduce the chlorine atom at the desired position.
Another method involves the use of a Grignard reagent, where 4,4-dimethyl-3-oxopentanoic acid is reacted with a suitable organomagnesium halide, followed by chlorination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, ensuring high yield and purity of the final product. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
5-Chloro-4,4-dimethyl-3-oxopentanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol, resulting in 5-chloro-4,4-dimethyl-3-hydroxypentanoic acid.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of this compound derivatives with additional oxygen-containing functional groups.
Reduction: Formation of 5-chloro-4,4-dimethyl-3-hydroxypentanoic acid.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
5-Chloro-4,4-dimethyl-3-oxopentanoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 5-Chloro-4,4-dimethyl-3-oxopentanoic acid involves its interaction with specific molecular targets and pathways. The chlorine atom and ketone group play crucial roles in its reactivity and interactions with other molecules. The compound can act as an electrophile, participating in various nucleophilic addition and substitution reactions. Its effects on biological systems are mediated through its interactions with enzymes and receptors, influencing biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,4-Dimethyl-3-oxopentanoic acid: Lacks the chlorine atom, resulting in different reactivity and applications.
5-Chloro-3-oxopentanoic acid: Lacks the methyl groups, affecting its steric properties and reactivity.
5-Chloro-4,4-dimethylpentanoic acid:
Uniqueness
5-Chloro-4,4-dimethyl-3-oxopentanoic acid is unique due to the presence of both the chlorine atom and the ketone group, which confer distinct reactivity and potential for diverse applications. Its structural features enable it to participate in a wide range of chemical reactions, making it a valuable compound in various fields of research and industry.
Eigenschaften
CAS-Nummer |
824424-66-0 |
|---|---|
Molekularformel |
C7H11ClO3 |
Molekulargewicht |
178.61 g/mol |
IUPAC-Name |
5-chloro-4,4-dimethyl-3-oxopentanoic acid |
InChI |
InChI=1S/C7H11ClO3/c1-7(2,4-8)5(9)3-6(10)11/h3-4H2,1-2H3,(H,10,11) |
InChI-Schlüssel |
GXDZGSGPVJADFG-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(CCl)C(=O)CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



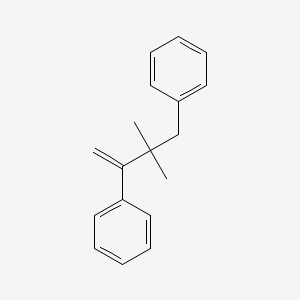
![4-[Bis(4-fluorophenyl)methylidene]-5-phenyl-3,4-dihydro-2H-pyrrole](/img/structure/B14226367.png)
![[(3R)-piperidin-3-yl]methyl butanoate;hydrochloride](/img/structure/B14226371.png)
![3-[(2-Methoxyethyl)amino]-N,N-di(propan-2-yl)but-2-enamide](/img/structure/B14226375.png)
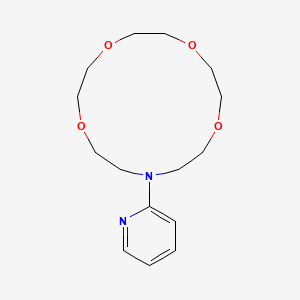
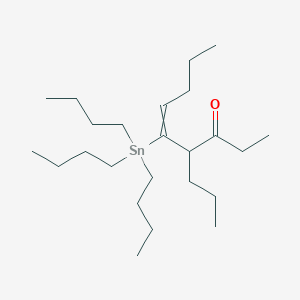
![N-(4-{[2-(Pyridine-4-carbonyl)phenyl]sulfamoyl}phenyl)acetamide](/img/structure/B14226396.png)
![1-[4-(Diphenylmethyl)piperazin-1-yl]-2-(4-hydroxy-3-methoxyphenyl)ethan-1-one](/img/structure/B14226397.png)
![1H-Pyrazolo[4,3-c]isoquinoline, 9-fluoro-3-methyl-5-(2-pyridinyl)-](/img/structure/B14226399.png)
![6-methyl-2-[2-(5-phenyl-1H-imidazol-2-yl)phenyl]-1H-benzimidazole](/img/structure/B14226402.png)
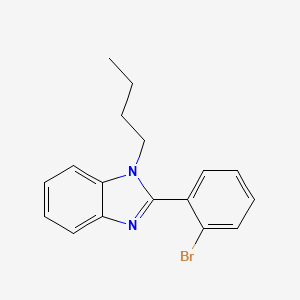
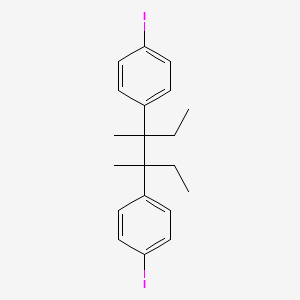
![1-[1-(4-Methylbenzene-1-sulfonyl)-1H-pyrrol-2-yl]pentan-1-one](/img/structure/B14226432.png)
